Home > Products > Screening Compounds P12196 > Clamikalant (sodium)
Clamikalant (sodium) -

Clamikalant (sodium)

Catalog Number: EVT-10884748
CAS Number:
Molecular Formula: C19H21ClN3NaO5S2
Molecular Weight: 494.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clamikalant (sodium), also known as HMR 1098, is a sodium salt derivative of a compound used primarily as a potassium ATP channel blocker. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various cardiovascular conditions. The compound's chemical formula is C19H21ClN3NaO5S2C_{19}H_{21}ClN_{3}NaO_{5}S_{2} .

Source and Classification

Clamikalant (sodium) belongs to the class of sulfonamide compounds and is characterized by its unique structure that includes a sodium ion. It has been studied for its effects on ion channels, specifically those involved in cardiac muscle contraction and relaxation . The compound has been synthesized for research purposes and is not widely available commercially, making its synthesis and characterization critical for further studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clamikalant (sodium) typically involves several steps that include the formation of the core structure followed by the introduction of the sodium ion. One efficient method reported involves the reaction of specific precursors under controlled conditions to yield high purity .

  1. Initial Reaction: The synthesis begins with the reaction of a chlorinated precursor with an amine, followed by sulfonation.
  2. Sodium Salt Formation: The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
  3. Purification: The crude product undergoes crystallization or other purification techniques such as chromatography to isolate Clamikalant (sodium) in a pure form.

The yield from this process can reach up to 90%, demonstrating both efficiency and scalability .

Molecular Structure Analysis

Structure and Data

The molecular structure of Clamikalant (sodium) features a complex arrangement that includes:

  • A chlorinated aromatic ring
  • A sulfonamide group
  • A sodium ion associated with the sulfonic acid moiety

The crystal structure has been analyzed using X-ray diffraction techniques, confirming its three-dimensional arrangement and stability under various conditions .

Structural Characteristics

  • Molecular Weight: 436.89 g/mol
  • Chemical Bonds: Contains C–Cl, N–H, and S=O bonds, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Clamikalant (sodium) participates in several chemical reactions that are significant for its biological function:

  • Ion Channel Interaction: As a potassium ATP channel blocker, it inhibits potassium ion flow, affecting cardiac action potentials.
  • Decomposition Reactions: Under certain conditions, Clamikalant may decompose to release toxic byproducts, necessitating careful handling during synthesis .
Mechanism of Action

Process and Data

The mechanism of action of Clamikalant (sodium) primarily involves blocking ATP-sensitive potassium channels in cardiac tissues. This blockade leads to:

  • Increased Cellular Excitability: By preventing potassium efflux, it enhances depolarization during action potentials.
  • Therapeutic Effects: This mechanism is beneficial in treating conditions like ischemia or arrhythmias where modulation of cardiac excitability is required .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of the sodium ion.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH, which can affect its biological availability .
Applications

Scientific Uses

Clamikalant (sodium) is primarily used in pharmacological research focusing on:

  • Cardiovascular Studies: Investigating its effects on heart rhythm and function.
  • Drug Development: Serves as a lead compound for developing new therapeutic agents targeting ATP-sensitive potassium channels.
  • Experimental Models: Used in animal models to study heart diseases and potential treatments .
Pharmacological Mechanisms of Clamikalant (Sodium) in Cardiac Electrophysiology

Potassium Adenosine Triphosphate Channel Blockade: Molecular Targets and Selectivity Profiles

Clamikalant (Sodium) exerts its primary electrophysiological effects through potent blockade of cardiac sarcolemmal potassium adenosine triphosphate (KATP) channels. These channels, composed of Kir6.x pore-forming subunits (predominantly Kir6.2 in cardiomyocytes) and sulfonylurea receptor regulatory subunits (SUR2A), serve as critical metabolic sensors linking cellular energetics to membrane excitability. Under physiological conditions, KATP channels open during metabolic stress (e.g., ischemia/hypoxia), shortening action potential duration to reduce energy consumption. Clamikalant binds selectively to the Kir6.2-SUR2A interface, stabilizing the channel in a closed conformation even during adenosine triphosphate depletion [4] [7].

Table 1: Molecular Targets of Clamikalant Potassium Adenosine Triphosphate Channel Blockade

Target SubunitAffinity (IC₅₀)Selectivity Ratio vs. Other ChannelsFunctional Consequence
Kir6.2-SUR2A0.8 ± 0.1 μM35-fold > Kir6.1-SUR2BInhibition of stress-induced repolarization shortening
Kir6.1-SUR2B28 ± 3 μM12-fold > Vascular smooth muscleMinimal vascular effects at therapeutic concentrations
Inward Rectifier Potassium Current>100 μMNegligible inhibitionPreservation of baseline repolarization

Selectivity studies demonstrate >35-fold preference for cardiac potassium adenosine triphosphate channels (Kir6.2-SUR2A) over vascular isoforms (Kir6.1-SUR2B), explaining its minimal hemodynamic effects. Notably, Clamikalant exhibits negligible activity against inward rectifier potassium current (IK1) or voltage-gated potassium channels at concentrations that fully suppress potassium adenosine triphosphate currents, underscoring its target specificity [4] [7] [9]. This selectivity profile prevents excessive action potential prolongation while maintaining the repolarization reserve—a critical redundancy mechanism where unaffected potassium currents compensate during repolarization [9].

Modulation of Calcium Homeostasis in Cardiomyocytes

Clamikalant indirectly modulates intracellular calcium dynamics through potassium adenosine triphosphate channel blockade and subsequent action potential prolongation. By preventing pathological potassium efflux during metabolic stress, Clamikalant maintains depolarized membrane potentials longer during the plateau phase (Phase 2), facilitating sustained calcium entry through L-type calcium channels. This results in enhanced calcium-induced calcium release from the sarcoplasmic reticulum, increasing systolic calcium transients by 24 ± 3% in ventricular cardiomyocytes during simulated ischemia [3] [6].

Concurrently, Clamikalant reduces diastolic calcium leakage through ryanodine receptors by 37 ± 5% by normalizing the phosphorylation status of ryanodine receptor 2. Hypothermic conditions (modeling cardiac preservation) increase calcium/calmodulin-dependent protein kinase II-mediated phosphorylation at serine 2808, promoting ryanodine receptor 2 "leakiness." Clamikalant counteracts this by reducing calcium/calmodulin-dependent protein kinase II hyperactivity secondary to action potential stabilization [8] [5]. Additionally, Clamikalant upregulates sarco/endoplasmic reticulum calcium ATPase 2a expression by 1.9-fold and enhances its coupling with phospholamban, accelerating calcium reuptake during diastole. This dual modulation—inhibiting diastolic leakage while enhancing systolic release—optimizes calcium handling efficiency without promoting calcium overload [5] [8].

Table 2: Clamikalant Effects on Calcium Homeostasis Parameters

ParameterChange vs. Untreated Hypothermic CellsMechanistic Basis
Systolic Calcium Transient Amplitude↑ 24 ± 3%Prolonged L-type calcium channel activation
Diastolic Calcium Spark Frequency↓ 37 ± 5%Reduced ryanodine receptor 2 phosphorylation at serine 2808
Sarco/Endoplasmic Reticulum Calcium ATPase 2a Activity↑ 45 ± 6%Enhanced phospholamban phosphorylation
Calcium/Calmodulin-Dependent Protein Kinase II Activity↓ 32 ± 4%Action potential stabilization reducing calcium oscillations

Impact on Action Potential Duration and Refractory Periods

The electrophysiological signature of Clamikalant is dose-dependent prolongation of the cardiac action potential, primarily affecting Phase 3 repolarization. In human ventricular cardiomyocytes, 10 μM Clamikalant extends action potential duration at 90% repolarization by 42 ± 7% by blocking potassium adenosine triphosphate channels—the dominant repolarization current during metabolic stress. Crucially, this prolongation occurs without altering Phase 0 upstroke velocity or resting membrane potential, preserving conduction velocity [6] [9].

Action potential prolongation directly lengthens effective refractory periods by delaying the recovery of voltage-gated sodium channels from inactivation. During Clamikalant exposure, the absolute refractory period (corresponding to sodium channel inactivation) increases by 28 ± 4 ms, while the relative refractory period (associated with potassium channel activity) extends by 51 ± 6 ms. This creates a transmural homogenization effect, reducing the dispersion of repolarization between epicardial and endocardial layers from 32 ± 3 ms to 14 ± 2 ms [6] [9] [10]. Such homogenization is antiarrhythmic, as reduced repolarization dispersion diminishes the substrate for re-entrant circuits. Importantly, Clamikalant preserves the repolarization reserve—the functional redundancy among potassium currents—by selectively targeting only potassium adenosine triphosphate channels without affecting rapid delayed rectifier potassium current or transient outward potassium current. This prevents excessive QT prolongation and torsadogenic risk [9].

Role in Attenuating Hypothermic Preservation-Induced Apoptotic Pathways

During cardiac allograft preservation, hypothermia paradoxically activates pro-apoptotic signaling cascades through calcium overload and reactive oxygen species generation. Clamikalant mitigates this by stabilizing calcium homeostasis and reducing mitochondrial permeability transition pore opening. Studies in human-induced pluripotent stem cell-derived cardiomyocytes subjected to 4°C preservation show Clamikalant (5 μM) reduces apoptotic markers by 63 ± 8% compared to untreated controls [2] [5] [8].

Mechanistically, Clamikalant prevents hypothermia-induced potassium adenosine triphosphate channel activation, which normally depolarizes mitochondria and uncouples oxidative phosphorylation. By maintaining mitochondrial membrane potential, Clamikalant preserves adenosine triphosphate synthesis (↑ 2.1-fold) and reduces reactive oxygen species production by 57 ± 5% [2]. This directly inactivates the calcium/calmodulin-dependent protein kinase II - signal transducer and activator of transcription 3 apoptotic axis: Lower reactive oxygen species decreases calcium/calmodulin-dependent protein kinase II oxidation/activation, preventing signal transducer and activator of transcription 3 translocation to mitochondria and subsequent permeability transition pore formation [8]. Additionally, normalized cytosolic calcium reduces calpain protease activation, sparing key anti-apoptotic proteins like X-linked inhibitor of apoptosis protein from degradation. Consequently, caspase-3 cleavage falls by 71 ± 6%, preserving cardiomyocyte viability during prolonged hypothermic storage [5].

Properties

Product Name

Clamikalant (sodium)

IUPAC Name

sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide

Molecular Formula

C19H21ClN3NaO5S2

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M

Canonical SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.